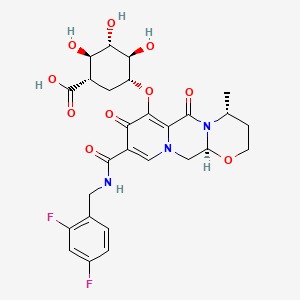

M3 of dolutegravir

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCEQPHKUWNFL-HSSNMISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F2N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485692-21-4 | |

| Record name | Dolutegravir o-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Structure of Dolutegravir's M3 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and metabolic formation of M3, a metabolite of the antiretroviral drug dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI) critical in the treatment of HIV-1 infection.[1] A thorough understanding of its metabolic fate is paramount for drug development, safety assessment, and clinical pharmacology. This document details the structure of the M3 metabolite, presents quantitative data on dolutegravir's metabolic pathways, outlines the experimental protocols for its identification, and provides a visual representation of its formation.

The Metabolic Landscape of Dolutegravir

Dolutegravir undergoes extensive metabolism in the body primarily through three pathways: glucuronidation, oxidation, and a sequential oxidative defluorination followed by glutathione conjugation.[2] The major metabolic route is the formation of an inactive ether glucuronide (M2) by the UGT1A1 enzyme, accounting for a significant portion of the excreted dose.[2][3] Minor pathways include oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][3]

Structural Elucidation of the M3 Metabolite

The M3 metabolite of dolutegravir is a product of oxidation at the benzylic methylene bridge.[4] This enzymatic reaction, primarily catalyzed by CYP3A4, results in the formation of two diastereomeric hemiaminal intermediates.[4] These unstable intermediates are subsequently related to the N-dealkylated metabolite M1.[4] The oxidation occurs on the phenyl part of the dolutegravir molecule.[5]

Mass spectrometry has been a key analytical tool in determining the structure of M3. In UPLC-QTOFMS analysis, M3 was identified as an oxidized metabolite of dolutegravir.[5] The fragmentation pattern of M3 in MS/MS analysis shows characteristic ions at m/z 294, 277, and 143.[5] The presence of the fragmental ion at m/z 143 is indicative of oxidation on the phenyl group.[5]

Quantitative Overview of Dolutegravir Metabolism

The following table summarizes the quantitative data regarding the excretion and metabolic pathways of dolutegravir after a single oral administration.

| Parameter | Value | Primary Enzyme(s) | Reference |

| Total Recovery of Administered Dose | ~95.6% | N/A | [3] |

| Excretion in Feces | 64.0% | N/A | [2][3] |

| Excretion in Urine | 31.6% | N/A | [2][3] |

| Ether Glucuronide (M2) Formation | 18.9% of dose (in urine) | UGT1A1 | [2][3] |

| Oxidation Pathway (leading to M3) | 7.9% of dose | CYP3A4 | [2][3] |

| Oxidative Defluorination & Glutathione Conjugation | 1.8% of dose | Not specified | [2][3] |

Experimental Protocols for Metabolite Identification

The identification and characterization of dolutegravir metabolites, including M3, have been accomplished using advanced analytical techniques. A representative experimental protocol is detailed below.

Sample Preparation and Incubation:

-

System: Human Liver Microsomes (HLM) incubation.

-

Reaction Mixture: A typical incubation mixture would contain dolutegravir, HLM, and an NADPH-generating system in a suitable buffer.

-

Objective: To simulate the in vivo metabolism of dolutegravir in a controlled in vitro environment.

UPLC-QTOFMS Analysis:

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Elution Gradient: A gradient is used to separate the parent drug from its various metabolites. For example: 2% B for the first minute, then a linear increase to 95% B over 8 minutes, holding at 95% B for 4.5 minutes, followed by a return to initial conditions.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Column Temperature: 50 °C.[5]

-

-

Mass Spectrometry Detection:

Metabolic Pathway for the Formation of M3

The following diagram illustrates the metabolic conversion of dolutegravir to its M3 metabolite through oxidation.

References

- 1. youtube.com [youtube.com]

- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Formation Pathway of the Dolutegravir M3 Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the metabolic formation pathway of the M3 metabolite of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The information presented is collated from in vitro and in vivo studies, offering insights into the enzymes responsible, quantitative data, and the experimental protocols utilized for its identification and characterization.

Introduction

Dolutegravir (DTG) undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathway is glucuronidation mediated by UGT1A1.[1][2][3][4][5] However, oxidative metabolism, although a minor pathway, also contributes to the biotransformation of dolutegravir.[3][4][5] One of the metabolites formed through this oxidative route is designated as M3. Understanding the formation of M3 is crucial for a comprehensive characterization of dolutegravir's metabolic profile and for assessing potential drug-drug interactions.

Dolutegravir M3 Metabolite Formation Pathway

The M3 metabolite of dolutegravir is an oxidized product of the parent drug.[6] In vitro studies utilizing human liver microsomes (HLM) have demonstrated that the formation of M3 is dependent on the presence of NADPH, indicating the involvement of cytochrome P450 (CYP) enzymes.[6]

Subsequent reaction phenotyping studies have identified CYP3A4 and CYP3A5 as the major enzymes responsible for the formation of the M3 metabolite .[6] Mass spectrometry analysis suggests that the oxidation occurs on the phenyl group of the dolutegravir molecule.[6] This oxidative biotransformation is considered a minor pathway in the overall metabolism of dolutegravir.[3][4][5]

Quantitative Data on Dolutegravir Metabolism

The following table summarizes the quantitative data related to the metabolism of dolutegravir, placing the formation of oxidative metabolites into the broader context of its overall biotransformation.

| Metabolic Pathway | Enzyme(s) Involved | Percentage of Administered Dose | Reference |

| Ether Glucuronidation | UGT1A1 (major), UGT1A3, UGT1A9 (minor) | 18.9% (ether glucuronide in urine) | [3][4][5] |

| Oxidation (including M3 formation) | CYP3A4 | 7.9% | [3][4][5] |

| Oxidative Defluorination and Glutathione Substitution | - | 1.8% | [3][4][5] |

Experimental Protocols

The identification and characterization of the M3 metabolite of dolutegravir have been achieved through a series of in vitro experiments. The key methodologies are detailed below.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites formed through CYP-dependent pathways.

-

Incubation Mixture:

-

Human Liver Microsomes (HLM): 1.0 mg/mL

-

Dolutegravir (DTG): 30 μM

-

NADPH: 1.0 mM

-

Buffer: 1x phosphate-buffered saline (PBS), pH 7.4

-

Final Volume: 100 μL

-

-

Control Groups:

-

Incubations without NADPH

-

Incubations without DTG

-

-

Reaction Conditions:

-

The mixture is incubated at 37°C for 1 hour with gentle shaking.

-

-

Reaction Termination:

-

The reaction is stopped by adding 100 μL of a methanol/acetonitrile mixture (1:1, v/v).

-

-

Sample Processing:

-

The mixture is vortexed for 1 minute.

-

Centrifugation at 15,000 rpm for 10 minutes to pellet the protein.

-

The supernatant is collected for analysis.

-

-

Analytical Method:

-

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS) is used for the separation, detection, and identification of metabolites.[6]

-

Metabolite Identification and Structural Characterization

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS is employed to determine the accurate mass of the metabolites and their fragments.

-

For M3, the major MS/MS fragmental ions were observed at m/z 294, 277, and 143. The fragment at m/z 143 suggests that the oxidation occurred on the phenyl portion of the dolutegravir molecule.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation of metabolites like M3, NMR methods are required.[4]

-

Visualization of the M3 Formation Pathway

The following diagram illustrates the enzymatic conversion of dolutegravir to its M3 metabolite.

Caption: Metabolic pathway of dolutegravir to its M3 metabolite.

References

- 1. ClinPGx [clinpgx.org]

- 2. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Dolutegravir's M3 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolutegravir (DTG), a cornerstone of modern antiretroviral therapy, undergoes extensive metabolism in humans. While primarily metabolized via glucuronidation by UGT1A1, a notable secondary pathway involves oxidation mediated by cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth examination of the role of CYP3A4 in the formation of the M3 metabolite of dolutegravir, a hydroxylated product. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to elucidate the metabolic pathway and investigatory methods.

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) with a favorable pharmacokinetic profile that supports once-daily dosing without a pharmacokinetic booster.[1] Understanding its metabolic fate is crucial for predicting drug-drug interactions and variability in patient populations. The metabolism of dolutegravir is extensive, with the primary route being glucuronidation.[2] However, oxidative metabolism, particularly through CYP3A4, contributes to its clearance and the formation of several metabolites.[2][3] This guide focuses specifically on the M3 metabolite, an oxidized form of dolutegravir, and the central role of CYP3A4 in its generation.

Quantitative Data on Dolutegravir Metabolism

The following tables summarize the quantitative data available regarding the metabolism of dolutegravir, with a focus on the contribution of CYP3A4 and the formation of the M3 metabolite.

| Parameter | Value | Reference |

| Primary Metabolic Pathway | UGT1A1-mediated glucuronidation | [2] |

| Minor Metabolic Pathway | CYP3A4-mediated oxidation | [2][3] |

| Contribution of CYP3A4 to Overall Dolutegravir Metabolism | 7.9% of the administered dose | [2] |

Table 1: Overview of Dolutegravir Metabolic Pathways

| Enzyme | Relative Contribution to M3 Formation | Reference |

| CYP3A4 | Major Contributor (set as 100% relative abundance in one study) | [3] |

| CYP3A5 | Major Contributor | [3] |

| Other CYPs (e.g., 1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, 2E1) | Minor to negligible | [3] |

Table 2: Cytochrome P450 Isoforms Involved in M3 Metabolite Formation

Metabolic Pathway of Dolutegravir to M3

The formation of the M3 metabolite from dolutegravir is an oxidative process primarily catalyzed by CYP3A4. This reaction involves the hydroxylation of the dolutegravir molecule.

Caption: Metabolic conversion of dolutegravir to its M3 metabolite by CYP3A4.

Experimental Protocols

This section details the methodologies for investigating the role of CYP3A4 in dolutegravir M3 formation in vitro.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolism of dolutegravir in a system containing a mixture of hepatic enzymes.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Dolutegravir

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

-

Procedure:

-

Prepare an incubation mixture containing HLM (e.g., 1.0 mg/mL) and dolutegravir (e.g., 30 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of dolutegravir and its metabolites using LC-MS/MS.

-

In Vitro Incubation with Recombinant Human CYP Enzymes

This protocol allows for the specific assessment of individual CYP isoforms in dolutegravir metabolism.

-

Materials:

-

Recombinant human CYP3A4 enzyme (and other CYP isoforms for comparison)

-

Dolutegravir

-

NADPH

-

Phosphate buffered saline (PBS, pH 7.4)

-

Methanol (for reaction termination)

-

-

Procedure:

-

Prepare an incubation mixture in PBS containing the recombinant CYP enzyme (e.g., 15 pmol) and dolutegravir (e.g., 5 µM or 30 µM).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding NADPH (e.g., 1.0 mM).

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

Terminate the reaction by adding cold methanol.

-

Process the samples for LC-MS/MS analysis as described for HLM incubations.

-

Analytical Method: UPLC-MS/MS for Dolutegravir and Metabolite Quantification

A sensitive and specific analytical method is required to quantify dolutegravir and its metabolites.

-

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Example): [3]

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 50°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for dolutegravir and its metabolites.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating dolutegravir metabolism.

Caption: Workflow for in vitro investigation of dolutegravir metabolism.

Caption: Logical relationship of dolutegravir's primary metabolic pathways.

Conclusion

CYP3A4 plays a definitive, albeit minor, role in the overall metabolism of dolutegravir, being a key enzyme responsible for the formation of the M3 hydroxylated metabolite.[2][3] While the contribution of this pathway to the total clearance of dolutegravir is less than that of UGT1A1-mediated glucuronidation, it remains an important consideration in drug development and clinical pharmacology, particularly when assessing potential drug-drug interactions with strong inhibitors or inducers of CYP3A4. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of dolutegravir metabolism. Future research focusing on the specific enzyme kinetics of M3 formation by CYP3A4 would provide a more complete quantitative understanding of this metabolic pathway.

References

- 1. CYP3A4-mediated metabolism of artemisinin to 10β-hydroxyartemisinin with comparable anti-malarial potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Oxidative Metabolism of Dolutegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of dolutegravir's oxidative metabolites. Dolutegravir, a cornerstone in the treatment of HIV-1 infection, undergoes extensive metabolism, with oxidative pathways playing a crucial, albeit minor, role in its biotransformation. Understanding these metabolic pathways is paramount for a complete pharmacological profile and for anticipating potential drug-drug interactions. This guide delves into the key oxidative metabolites, the enzymes responsible for their formation, quantitative data on their excretion, and detailed experimental protocols for their identification.

Overview of Dolutegravir's Oxidative Metabolism

Dolutegravir is primarily metabolized via glucuronidation, mediated by the enzyme UGT1A1.[1][2] However, oxidative metabolism, predominantly carried out by cytochrome P450 (CYP) enzymes, constitutes a notable secondary route of elimination.[1][2] The main oxidative pathways include benzylic hydroxylation, N-dealkylation, and oxidative defluorination.[1][2] These transformations lead to the formation of several key metabolites, which have been identified and characterized in both in vitro and in vivo studies.

Key Oxidative Metabolites of Dolutegravir

Several oxidative metabolites of dolutegravir have been identified, designated as M1, M2, M3, and M4 in various studies. It is important to note that metabolite nomenclature can differ between publications; for instance, M2 is identified as an ether glucuronide in some reports, while in others focusing on oxidative metabolites, it is characterized as a product of oxidative defluorination.[1][2] This guide will focus on the oxidative products.

Table 1: Summary of Dolutegravir's Key Oxidative Metabolites and Their Identification

| Metabolite | Description | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Key MS/MS Fragmental Ions (m/z) | Proposed Formation Pathway |

| M1 | N-dealkylated metabolite (loss of the 2,4-difluorobenzyl moiety) | 294.1075 | 277, 249, 177 | Hydrolysis of M3 (benzylic hydroxylation product) or direct N-dealkylation. Primarily mediated by CYP1A1 and CYP1B1. |

| M2 | Oxidative defluorination metabolite | 418.1398 | 294, 277, 125 | Loss of a fluorine atom and addition of an oxygen atom to the 2,4-difluorobenzyl ring. Primarily mediated by CYP3A4 and CYP3A5. |

| M3 | Benzylic hydroxylated metabolite | Not explicitly stated, but described as an oxidized DTG metabolite | 294, 277, 143 | Oxidation at the benzylic methylene group. Primarily mediated by CYP3A4. |

| M4 | Aldehyde metabolite | Not explicitly stated, but described as a novel metabolite | Not explicitly stated | Formation mediated by CYP1A1 and CYP1B1. |

Quantitative Analysis of Dolutegravir's Oxidative Metabolites

A human mass balance study using radiolabeled [¹⁴C]dolutegravir has provided quantitative data on the excretion of its metabolites.[1] While unchanged dolutegravir is the predominant component in feces, and the ether glucuronide is the main metabolite in urine, oxidative metabolites account for a smaller but significant portion of the excreted dose.[1]

Table 2: Excretion of Dolutegravir and its Oxidative Metabolites in Humans (% of Administered Dose)

| Component | Urine | Feces | Total | Primary Metabolic Pathway |

| Unchanged Dolutegravir | <1% | 53.1% | ~54% | - |

| Oxidation by CYP3A4 (including M3 and its hydrolysis product M1) | Not specified | 7.9% of total dose recovered as oxidative products | 7.9% | Oxidation |

| Oxidative Defluorination and Glutathione Substitution (related to M2) | Not specified | 1.8% of total dose recovered via this pathway | 1.8% | Oxidation |

| Total Oxidative Metabolites | - | ~9.7% | ~9.7% | - |

Note: The data represents the percentage of the administered dose. The majority of the dose is recovered as unchanged dolutegravir in feces and as the ether glucuronide metabolite in urine.[1]

Metabolic Pathways and Experimental Workflow

The biotransformation of dolutegravir into its oxidative metabolites involves a series of enzymatic reactions primarily occurring in the liver. The following diagrams illustrate the metabolic pathway and a general experimental workflow for the identification of these metabolites.

Caption: Metabolic pathway of dolutegravir's oxidative biotransformation.

Caption: Experimental workflow for identifying dolutegravir's oxidative metabolites.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the scientific literature for the in vitro identification of dolutegravir's oxidative metabolites.

In Vitro Metabolism of Dolutegravir in Human Liver Microsomes (HLM)

Objective: To generate and identify oxidative metabolites of dolutegravir using a pooled human liver microsomal system.

Materials:

-

Dolutegravir

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

-

Methanol/Acetonitrile (1:1, v/v), chilled

-

Incubator/shaker

-

Centrifuge

Procedure:

-

Prepare a stock solution of dolutegravir in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture with a final volume of 100 µL containing:

-

HLM (final concentration: 1.0 mg/mL)

-

Dolutegravir (final concentration: 30 µM)

-

PBS (pH 7.4)

-

-

Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

-

Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.

-

Terminate the reaction by adding 100 µL of chilled methanol/acetonitrile (1:1, v/v).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the mixture at 15,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by UPLC-QTOF-MS.[2]

Metabolism of Dolutegravir using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the formation of dolutegravir's oxidative metabolites.

Materials:

-

Dolutegravir

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP3A4, CYP3A5)

-

PBS (pH 7.4)

-

NADPH

-

Methanol/Acetonitrile (1:1, v/v), chilled

-

Incubator/shaker

-

Centrifuge

Procedure:

-

Prepare a stock solution of dolutegravir.

-

In separate microcentrifuge tubes for each CYP isoform, prepare the incubation mixture with a final volume of 200 µL containing:

-

Recombinant CYP enzyme (final concentration: 15 pmol)

-

Dolutegravir (final concentration: 5 or 30 µM)

-

PBS (pH 7.4)

-

-

Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate the reactions by adding NADPH to a final concentration of 1.0 mM.

-

Incubate for 60 minutes at 37°C.

-

Terminate the reactions and process the samples as described in the HLM protocol (steps 6-9).[2]

UPLC-QTOF-MS Analysis of Dolutegravir Metabolites

Objective: To separate and identify the oxidative metabolites of dolutegravir in the processed incubation samples.

Instrumentation and Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5-10 µL

-

Gradient Elution:

-

0.0–1.0 min: 2% B

-

1.0–9.0 min: 2–95% B

-

9.0–13.5 min: 95% B

-

13.5–13.6 min: 95–2% B

-

13.6–15.0 min: 2% B

-

-

Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Data Acquisition: High-resolution mode, with data-dependent MS/MS fragmentation of potential metabolite ions.[2]

Data Analysis: Metabolites are identified based on their accurate mass measurement (mass error < 10 ppm) and the fragmentation patterns observed in their MS/MS spectra. Comparison with control incubations (lacking NADPH or dolutegravir) is crucial to distinguish true metabolites from background ions.

Conclusion

This technical guide provides a detailed framework for the identification and characterization of dolutegravir's oxidative metabolites. A thorough understanding of these metabolic pathways is essential for drug development professionals and researchers in the field of HIV therapeutics. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the clinical implications of dolutegravir's oxidative metabolism. By employing the methodologies outlined herein, researchers can continue to refine our understanding of this important antiretroviral agent.

References

In Vitro Metabolism of Dolutegravir to M3: A Technical Guide

This technical guide provides an in-depth overview of the in vitro metabolism of dolutegravir (DTG) to its M3 metabolite, designed for researchers, scientists, and drug development professionals. The guide covers the metabolic pathway, key enzymes involved, experimental protocols for in vitro studies, and available quantitative data.

Introduction to Dolutegravir Metabolism

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Its metabolism is a critical aspect of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have been instrumental in elucidating the metabolic pathways of dolutegravir, identifying the roles of various drug-metabolizing enzymes. Dolutegravir is primarily metabolized by UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. The main pathways include glucuronidation, primarily by UGT1A1, and oxidation, with a notable contribution from CYP3A4.[1]

This guide focuses specifically on the formation of the M3 metabolite, a product of oxidation.

The M3 Metabolic Pathway

The M3 metabolite of dolutegravir is formed through an oxidative pathway. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 and CYP3A5 as the major enzymes responsible for the formation of M3.[2] The oxidation is suggested to occur on the phenyl portion of the dolutegravir molecule.[2] The M3 metabolite is considered a minor biotransformation product in the overall metabolism of dolutegravir.[1]

The metabolic conversion of dolutegravir to its M3 metabolite can be depicted as a single oxidative step catalyzed by CYP3A4 and CYP3A5.

Quantitative Data on M3 Formation

Table 1: Relative Abundance of M3 Metabolite with Different Recombinant CYPs [2]

| Recombinant CYP Isozyme | Relative Abundance of M3 (%)* |

| CYP3A4 | 100 |

| CYP3A5 | Major Contributor** |

| Other CYPs | Minimal to no contribution |

*Relative abundance is set to 100% for the incubation with CYP3A4. Data is expressed as mean ± S.D. (n=3). **While CYP3A5 is stated to be a major contributor, a specific percentage relative to CYP3A4 for M3 formation is not provided in the source.

It is important to note that a precise quantitative breakdown of the contribution of CYP3A4 versus CYP3A5 to M3 formation has not been detailed.

Experimental Protocols

This section outlines a detailed methodology for conducting in vitro metabolism studies of dolutegravir to form the M3 metabolite, based on published research.[2]

In Vitro Metabolism of Dolutegravir in Human Liver Microsomes (HLMs)

This protocol describes the incubation of dolutegravir with human liver microsomes to assess the formation of the M3 metabolite.

Materials:

-

Dolutegravir

-

Human Liver Microsomes (HLMs)

-

1x Phosphate-Buffered Saline (PBS), pH 7.4

-

NADPH

-

Methanol/Acetonitrile (1:1, v/v)

-

Incubation tubes

-

Shaking water bath at 37°C

-

Centrifuge

Procedure:

-

Prepare the incubation mixture in a final volume of 100 µL containing:

-

HLMs (1.0 mg/mL)

-

Dolutegravir (30 µM)

-

NADPH (1.0 mM)

-

1x PBS (pH 7.4) to final volume

-

-

Include control groups in the absence of NADPH or dolutegravir.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at 37°C for 1 hour with gentle shaking.

-

Terminate the reaction by adding 100 µL of cold methanol/acetonitrile (1:1, v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes to pellet the protein.

-

Collect the supernatant for analysis.

Analysis of M3 Metabolite by LC-MS/MS

The supernatant from the in vitro incubation is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the M3 metabolite.

Instrumentation and Conditions (Example):

-

LC System: UPLC system

-

Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS)

-

Column: A suitable C18 column

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Analysis: Monitor for the specific precursor and product ions of the M3 metabolite. Based on fragmentation data, the major MS/MS fragmental ions of M3 are found at m/z 294, 277, and 143.[2]

Table 2: Example LC-MS/MS Parameters for Dolutegravir Analysis [3][4]

| Parameter | Value |

| LC Column | XBridge C18, 2.1 mm × 50 mm |

| Mobile Phase | 60:40 acetonitrile/water with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 420.1 (for Dolutegravir) |

| Product Ion (m/z) | 136.0 (for Dolutegravir) |

Note: The specific parameters for M3 metabolite detection would need to be optimized based on its exact mass and fragmentation pattern.

Experimental Workflow and Logic

The process of studying the in vitro metabolism of dolutegravir to M3 involves a logical sequence of steps, from incubation to analysis.

Conclusion

The in vitro metabolism of dolutegravir to its M3 metabolite is primarily a CYP3A4- and CYP3A5-mediated oxidative process. While the key enzymes have been identified and robust experimental protocols for in vitro assessment are available, a gap exists in the literature regarding the specific enzyme kinetics of M3 formation. Further research is warranted to determine the Michaelis-Menten constants (Km and Vmax) for this metabolic pathway, which would provide a more complete quantitative understanding of dolutegravir's oxidative metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with dolutegravir and investigating its metabolic fate.

References

- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Discovery and Characterization of Dolutegravir's M3 Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and metabolic fate of M3, a minor oxidative metabolite of the human immunodeficiency virus (HIV-1) integrase inhibitor, dolutegravir (DTG). The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the biotransformation of dolutegravir.

Introduction to Dolutegravir Metabolism

Dolutegravir is a potent, once-daily antiretroviral medication that is primarily eliminated through metabolism. The major pathway for its clearance is glucuronidation, predominantly mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), leading to the formation of an inactive ether glucuronide (M2). However, oxidative metabolism also contributes to a lesser extent to the biotransformation of dolutegravir, with cytochrome P450 (CYP) enzymes playing a role. One of the products of this oxidative pathway is the M3 metabolite.

Discovery and Structural Elucidation of M3

The M3 metabolite of dolutegravir was identified through in vitro studies with human liver microsomes (HLMs) and in vivo human mass balance studies. Initial characterization using high-resolution mass spectrometry revealed that M3 is an oxidized metabolite of dolutegravir.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) were pivotal in the initial identification and structural characterization of M3. Mass spectral data indicated the addition of an oxygen atom to the dolutegravir molecule. The primary MS/MS fragmentation of dolutegravir is useful for distinguishing the difluorobenzyl group from the tricyclic core, aiding in the localization of metabolic modifications.

NMR Spectroscopy for Full Characterization

While mass spectrometry provided evidence for the presence of an oxidative metabolite, nuclear magnetic resonance (NMR) spectroscopy was required for the complete structural elucidation of M3. 1H NMR analysis indicated that the oxidation occurred on the prochiral benzylic methylene group of the difluorobenzyl portion of dolutegravir, resulting in the formation of a hemiaminal structure. It should be noted that the detailed NMR data for M3 have been cited as unpublished.

Quantitative Data on M3 Formation and Excretion

Quantitative analysis from a human mass balance study following a single oral dose of [14C]dolutegravir has provided insights into the contribution of the M3 pathway to the overall elimination of the drug.

| Parameter | Value | Reference |

| Metabolic Pathway | Oxidation | |

| Primary Enzyme | CYP3A4 | |

| M3-related Recovery in Excreta (as part of total oxidation) | 7.9% of the administered dose | |

| Enzyme Kinetics (Km, Vmax) | Not publicly available for M3 formation. |

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of the M3 metabolite of dolutegravir.

In Vitro Metabolism with Human Liver Microsomes

A representative protocol for the incubation of dolutegravir with human liver microsomes (HLMs) to generate the M3 metabolite is outlined below. This protocol is based on general practices for in vitro metabolism studies.

Objective: To generate and detect oxidative metabolites of dolutegravir, including M3, in an in vitro system.

Materials:

-

Dolutegravir

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: A typical incubation mixture in a final volume of 200 µL would consist of:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dolutegravir (e.g., 1-10 µM)

-

Human liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration)

-

-

Pre-incubation: The mixture is pre-incubated for 5 minutes at 37°C to equilibrate the temperature.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction mixture is incubated for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (e.g., 2 volumes).

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate the proteins.

-

Analysis: The supernatant is collected and subjected to LC-MS/MS analysis for the detection and characterization of metabolites.

LC-MS/MS Analysis for Metabolite Identification

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed.

Chromatographic Conditions (Representative):

-

Column: A suitable reverse-phase column (e.g., C18)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period.

-

Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.

Data Analysis: The acquired data is processed using specialized software to identify potential metabolites based on their accurate mass, retention time, and fragmentation patterns compared to the parent drug.

Visualizations

Dolutegravir Metabolism Pathway

The following diagram illustrates the major metabolic pathways of dolutegravir, including the formation of the M3 metabolite.

Experimental Workflow for M3 Discovery and Characterization

This workflow diagram outlines the key steps involved in the identification and structural elucidation of the M3 metabolite.

Dolutegravir's Metabolic Journey in the Human Liver: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic profile of dolutegravir, a cornerstone antiretroviral agent, within human liver microsomes. A thorough understanding of its biotransformation is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring optimal therapeutic outcomes. This document synthesizes key findings on the enzymatic pathways responsible for dolutegravir's breakdown, presents quantitative kinetic data, and details the experimental methodologies used to elucidate these processes.

Core Metabolic Pathways: UGT1A1-Mediated Glucuronidation Dominates

Dolutegravir is extensively metabolized in the liver, with the primary route of elimination being glucuronidation, predominantly catalyzed by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) . This process results in the formation of an inactive ether glucuronide, which is the principal metabolite found in plasma and urine[1][2][3].

While UGT1A1 is the major contributor, other UGT isoforms, including UGT1A3 and UGT1A9 , also play a minor role in dolutegravir's glucuronidation[4].

A secondary, less significant metabolic pathway involves oxidation, primarily mediated by Cytochrome P450 3A4 (CYP3A4) [1][4][5]. This oxidative pathway leads to the formation of a benzylic hydroxylated metabolite and its subsequent hydrolytic product[6][7]. Further investigations have also identified minor contributions from CYP1A1 and CYP1B1 in the formation of certain oxidative metabolites[6].

The metabolic cascade of dolutegravir in human liver microsomes is depicted in the following diagram:

Quantitative Analysis of Metabolic Enzyme Kinetics

The efficiency of the key metabolic pathways can be quantified by examining their enzyme kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

UGT-Mediated Glucuronidation Kinetics

The following table summarizes the kinetic parameters for dolutegravir glucuronidation by various UGT1A isoforms and pooled human liver microsomes (HLM).

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes (HLM) | 14.9 | 247.9 |

| Recombinant UGT1A1 | 7.6 | 134.0 |

| Recombinant UGT1A3 | 24.3 | 20.3 |

| Recombinant UGT1A9 | 16.2 | 10.3 |

| Recombinant UGT1A10 | 10.1 | 54.3 |

Data sourced from a study on the impact of UGT1A genetic variations on dolutegravir metabolism.

CYP-Mediated Oxidation Kinetics

While CYP3A4 is acknowledged as a contributor to dolutegravir's oxidative metabolism, specific Km and Vmax values for this reaction in human liver microsomes are not consistently reported in the literature. However, kinetic parameters for the formation of a specific oxidative metabolite (M4) by the minor contributors CYP1A1 and CYP1B1 have been estimated:

| Enzyme Source | Metabolite | Km (µM) |

| Recombinant CYP1A1 | M4 | 103.5 |

| Recombinant CYP1B1 | M4 | 127.5 |

Data sourced from a study on CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir.[6]

Experimental Protocols for In Vitro Metabolism Studies

The characterization of dolutegravir's metabolic profile relies on robust in vitro experimental methodologies. Below are representative protocols for assessing its metabolism in human liver microsomes.

Incubation Conditions for Metabolism Assays

A typical experimental workflow for evaluating dolutegravir metabolism is illustrated below:

Key Incubation Components:

-

Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP/UGT enzymes.

-

Substrate: Dolutegravir, with concentrations typically ranging from 5 µM to 300 µM for kinetic studies.

-

Cofactors:

-

For CYP-mediated reactions: NADPH (typically 1 mM).

-

For UGT-mediated reactions: UDP-glucuronic acid (UDPGA).

-

-

Buffer: Phosphate buffered saline (PBS) at pH 7.4 is commonly used.

-

Incubation Time: Varies depending on the specific assay, but often ranges from 30 to 60 minutes.

-

Temperature: Maintained at 37°C to mimic physiological conditions.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

The separation and quantification of dolutegravir and its metabolites are predominantly achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

| Parameter | Description |

| LC Column | Reversed-phase columns such as Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or XBridge C18 (2.1 x 50 mm, 3.5 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Flow Rate | Typically around 0.5 mL/min. |

| Gradient Elution | A gradient of increasing mobile phase B is used to separate compounds of varying polarities. |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometers (e.g., QTOF). |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for dolutegravir and its metabolites to ensure selectivity and sensitivity. |

Conclusion

The metabolic profile of dolutegravir in human liver microsomes is well-characterized, with UGT1A1-mediated glucuronidation being the principal clearance pathway. CYP3A4-mediated oxidation serves as a minor route. The provided kinetic data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the metabolism of dolutegravir, predict potential drug interactions, and understand the impact of genetic polymorphisms on its disposition. This in-depth understanding is paramount for the continued safe and effective use of this critical antiretroviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of UGT1A1 gene polymorphisms on plasma dolutegravir trough concentrations and neuropsychiatric adverse events in Japanese individuals infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of Dolutegravir M3 Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolutegravir (DTG) is a potent second-generation integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. Its clinical efficacy is well-established, and its metabolic fate has been the subject of several investigations. This technical guide provides a preliminary investigation into the biological activity of the M3 metabolite of dolutegravir, an oxidized product of its metabolism. While direct quantitative data on the antiviral activity of the M3 metabolite is scarce in publicly available literature, this guide synthesizes the current understanding of dolutegravir's metabolism, the enzymatic pathways leading to the formation of M3, and the general scientific consensus on the contribution of its metabolites to the overall therapeutic effect. Furthermore, this guide outlines standard experimental protocols that would be employed to definitively determine the biological activity of the M3 metabolite.

Introduction to Dolutegravir Metabolism

Dolutegravir undergoes extensive metabolism in humans, with the parent drug being the predominant circulating component responsible for its potent antiviral activity.[1][2] The metabolic pathways are primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and cytochrome P450 3A4 (CYP3A4).[1] Three main metabolic routes have been identified:

-

Glucuronidation: This is the major metabolic pathway, predominantly carried out by UGT1A1, leading to the formation of an ether glucuronide metabolite.

-

Oxidation: A minor pathway mediated by CYP3A4 results in the formation of oxidative metabolites.

-

Oxidative Defluorination and Glutathione Substitution: This is another minor pathway contributing to the biotransformation of dolutegravir.

The low systemic exposure to its metabolites suggests they do not significantly contribute to the overall pharmacological activity of dolutegravir.[2]

The M3 Metabolite of Dolutegravir

The M3 metabolite of dolutegravir is a product of oxidation, a metabolic process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with some contribution from CYP3A5. While the exact structure of M3 is not consistently detailed across all public literature, it is characterized as an oxidized form of the parent compound.

Quantitative Data on Biological Activity

A comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data (e.g., IC50 or EC50 values) for the anti-HIV activity of the dolutegravir M3 metabolite. The general scientific consensus is that the metabolites of dolutegravir, due to their significantly lower concentrations in circulation compared to the parent drug, are not expected to possess clinically relevant antiviral activity. Studies on the overall metabolism of dolutegravir have concluded that unchanged dolutegravir is the primary active component.[1][2]

Table 1: Summary of Dolutegravir and its M3 Metabolite Properties

| Compound | Description | Primary Metabolic Enzyme | Reported Biological Activity (Anti-HIV) |

| Dolutegravir | Parent Drug | UGT1A1, CYP3A4 | Potent (IC90 for wild-type virus is 0.064 μg/ml)[3] |

| M3 Metabolite | Oxidized Metabolite | CYP3A4, CYP3A5 | Data not available in public literature; presumed to be insignificant. |

Experimental Protocols for Determining Biological Activity

To definitively assess the biological activity of the dolutegravir M3 metabolite, a series of standard in vitro assays would be required. The following are detailed hypothetical protocols based on established methodologies for evaluating antiviral compounds.

HIV-1 Replication Assay (EC50 Determination)

This assay determines the effective concentration of a compound that inhibits 50% of viral replication in cell culture.

Objective: To determine the EC50 value of the M3 metabolite against HIV-1.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4).

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and IL-2 (for PBMCs).

-

Dolutegravir M3 metabolite (synthesized or isolated).

-

Dolutegravir (as a positive control).

-

p24 antigen ELISA kit.

Procedure:

-

Plate susceptible cells in a 96-well plate.

-

Prepare serial dilutions of the M3 metabolite and the dolutegravir control.

-

Add the diluted compounds to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plate for a defined period (e.g., 5-7 days) at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Integrase Inhibition Assay (IC50 Determination)

This biochemical assay measures the concentration of a compound required to inhibit 50% of the activity of the purified HIV-1 integrase enzyme.

Objective: To determine the IC50 value of the M3 metabolite against HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends.

-

Target DNA.

-

Assay buffer containing necessary cofactors (e.g., Mg2+ or Mn2+).

-

Dolutegravir M3 metabolite.

-

Dolutegravir (as a positive control).

-

Detection system (e.g., fluorescence-based or radioactivity-based).

Procedure:

-

In a multi-well plate, combine the HIV-1 integrase enzyme, the viral DNA substrate, and the target DNA in the assay buffer.

-

Add serial dilutions of the M3 metabolite and the dolutegravir control to the wells.

-

Initiate the strand transfer reaction by adding the divalent cation cofactor.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and quantify the amount of integrated product using the chosen detection system.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Dolutegravir Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of dolutegravir, leading to the formation of its major and minor metabolites, including M3.

Experimental Workflow for Biological Activity Assessment

The diagram below outlines the logical flow of experiments to characterize the biological activity of the dolutegravir M3 metabolite.

Conclusion

The preliminary investigation into the biological activity of the dolutegravir M3 metabolite indicates a significant gap in publicly available quantitative data. While the metabolic pathway leading to its formation via CYP3A4 oxidation is known, its contribution to the overall potent anti-HIV efficacy of dolutegravir is considered negligible due to its low systemic exposure. To definitively characterize the in vitro activity of the M3 metabolite, standard experimental protocols, including HIV-1 replication and integrase inhibition assays, would need to be performed. The information and proposed experimental workflows presented in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the pharmacological profile of dolutegravir and its metabolites.

References

- 1. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetic, pharmacodynamic and drug-interaction profile of the integrase inhibitor dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the biotransformation of dolutegravir

An In-Depth Technical Guide to the Biotransformation of Dolutegravir

This guide provides a detailed overview of the metabolic fate of dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The content herein is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and visual representations of key processes.

Core Metabolic Pathways

Dolutegravir is extensively metabolized in humans, with biotransformation proceeding along three primary routes. The major pathway is glucuronidation, predominantly mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1).[1][2][3][4] Minor contributions to glucuronidation are also made by UGT1A3 and UGT1A9.[4][5]

The second principal pathway involves oxidation, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[1][2][3] This leads to the formation of a metabolite oxidized at the benzylic carbon.[2] More recent studies have also identified CYP1A1 and CYP1B1 as contributors to the formation of N-dealkylated and aldehyde metabolites, which may explain the increased clearance of dolutegravir observed in smokers.[6]

A third, minor pathway involves an oxidative defluorination followed by glutathione conjugation.[1][2] The primary circulating component in plasma remains unchanged dolutegravir, indicating minimal presystemic clearance.[1][2] The main metabolite found in plasma is an inactive ether glucuronide (M2), which cannot effectively chelate metal ions and is thus pharmacologically inactive.[1][2]

Quantitative Data on Dolutegravir Biotransformation

Quantitative analysis from a human mass balance study following a single 20 mg oral dose of [14C]dolutegravir provides a clear picture of its excretion and metabolic profile.[1][7]

Table 1: Excretion and Mass Balance of [14C]Dolutegravir in Humans

| Parameter | Mean Value (% of Administered Dose) | Range (% of Dose) |

| Total Recovery | 95.6% | 93.2% - 97.6% |

| Fecal Excretion | 64.0% | 59.4% - 72.0% |

| Urinary Excretion | 31.6% | 24.0% - 36.7% |

| Data from a human AME study with a single 20 mg oral dose of [14C]dolutegravir.[1][7] |

Table 2: Metabolite Profile of Dolutegravir in Human Excreta

| Component | Matrix | Mean % of Administered Dose | Description |

| Unchanged Dolutegravir | Feces | 53.1% | Primarily unabsorbed drug and biliary secretion |

| Total Metabolites | Urine & Feces | ~42.5% | Sum of all biotransformation products |

| Ether Glucuronide (M2) | Urine | 18.9% | Major metabolic product via UGT1A1 |

| Benzylic Oxidation (M7) & Hydrolysis Product (M1) | Urine & Feces | 7.9% | Products of CYP3A4-mediated oxidation |

| N-dealkylation Product (M1) | Urine | 3.6% | Hydrolytic product of M7 |

| Oxidative Defluorination/GSH Conjugate | Urine & Feces | 1.8% | Minor oxidative pathway |

| Distribution based on a human AME study.[1][2][7] The sum of M7 and M1 pathways is attributed to CYP3A4 oxidation, totaling 7.9% of the dose.[1] |

Table 3: In Vitro Contribution of Enzymes to Dolutegravir Metabolism

| Metabolic Pathway | Primary Enzyme | Other Contributing Enzymes |

| Glucuronidation | UGT1A1 | UGT1A3, UGT1A9, UGT1A10 |

| Oxidation | CYP3A4 | CYP1A1, CYP1B1 |

| In vitro studies have confirmed UGT1A1 as the most active isoform for dolutegravir glucuronidation.[4][8][9] CYP3A4 is the notable contributor to oxidative metabolism, with CYP1A1/1B1 also playing a role.[4][6] |

Experimental Protocols

The characterization of dolutegravir's biotransformation relies on a combination of in vivo human studies and in vitro enzymatic assays.

Human Absorption, Metabolism, and Excretion (AME) Study Protocol

This protocol outlines the key steps in a human mass balance study designed to trace the metabolic fate of dolutegravir.

Objective: To determine the pharmacokinetics, mass balance, and metabolic pathways of dolutegravir in healthy subjects.

Methodology:

-

Subject Recruitment: Healthy male subjects are enrolled after providing informed consent.

-

Dose Administration: A single oral dose of [14C]dolutegravir (e.g., 20 mg, 80 µCi) is administered as a suspension.[7]

-

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and up to 216 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Urine and Feces: All urine and feces are collected from pre-dose until radioactivity levels in excreta are negligible (typically up to 216 hours post-dose).[2]

-

-

Sample Analysis:

-

Total Radioactivity Measurement: Radioactivity in whole blood, plasma, urine, and fecal homogenates is quantified using liquid scintillation counting (LSC).

-

Pharmacokinetic Analysis: Plasma samples are analyzed for dolutegravir concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Metabolite Profiling: Pooled plasma, urine, and fecal homogenate samples are subjected to HPLC with radiochemical detection to separate dolutegravir from its metabolites.

-

-

Metabolite Identification:

-

Fractions corresponding to radioactive peaks are collected.

-

Structural characterization is performed using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) to determine accurate mass and fragmentation patterns.[2]

-

For metabolites where MS data is insufficient for complete structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[2][10]

-

In Vitro Metabolism Protocol using Human Liver Microsomes (HLM)

Objective: To identify the metabolites of dolutegravir formed by hepatic enzymes and to assess metabolic stability.

Methodology:

-

Reagents Preparation:

-

HLM Stock: Pooled human liver microsomes are thawed on ice.

-

Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Cofactors: NADPH (for Phase I) and UDPGA (for Phase II) stock solutions are prepared. For UGT assays, alamethicin is added to the incubation mixture to permeabilize the microsomal membrane.[11]

-

Test Article: Dolutegravir stock solution is prepared in a suitable solvent (e.g., DMSO).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine phosphate buffer, HLM (e.g., final concentration 0.5-1.0 mg/mL), and dolutegravir (e.g., final concentration 1-30 µM).[6][12]

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the cofactor(s) (e.g., 1 mM NADPH and/or 25 mM UDPGA).[6][13]

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.[6]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold acetonitrile or methanol.[6]

-

-

Sample Processing:

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes) to pellet the precipitated protein.[6]

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

-

In Vitro Glucuronidation Assay with Recombinant UGTs

Objective: To identify the specific UGT isoforms responsible for dolutegravir glucuronidation.

Methodology:

-

Enzyme Preparation: Use commercially available recombinant human UGT isoforms expressed in a suitable system (e.g., HEK293 cells or baculovirus-infected insect cells).[1]

-

Incubation Setup: The protocol is similar to the HLM assay, with the following modifications:

-

Analysis:

Analytical Methodologies

The quantification of dolutegravir and its metabolites from biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 4: Example LC-MS/MS Parameters for Dolutegravir Quantification in Plasma

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile, using a stable isotope-labeled internal standard (e.g., [13C,d5]DTG).[15] |

| Chromatography | Reversed-phase HPLC or UPLC |

| Column | XBridge C18, 2.1 x 50 mm, 3.5 µm[15] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing 0.1% Formic Acid.[15] |

| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[15] |

| MRM Transitions (m/z) | Dolutegravir: 420.1 → 136.0 or 420 → 277; Internal Standard: 428.1 → 283.1 or 426 → 277[3][16] |

| Dynamic Range | Typically 5 to 10,000 ng/mL in plasma.[15] |

| Parameters are examples and may be optimized for specific applications and instrument setups. |

References

- 1. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Influence of age and co-medication on dolutegravir glucuronidation in paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dolutegravir metabolism: impact of genetic variations on uridine diphosphate glucuronosyltransferase subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of an LC-MS/MS assay for the quantification of dolutegravir extracted from human hair - PMC [pmc.ncbi.nlm.nih.gov]

M3 metabolite of dolutegravir chemical properties

An In-depth Technical Guide on the Chemical Properties of the M3 Metabolite of Dolutegravir

Introduction

Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection[1][2]. Its efficacy, high barrier to resistance, and favorable pharmacokinetic profile have made it a preferred agent in combination therapies[1][3]. The metabolism of dolutegravir is extensive, primarily occurring in the liver via glucuronidation mediated by UGT1A1, with a smaller contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4][5]. Understanding the chemical properties and metabolic pathways of its metabolites is crucial for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions and safety profiles.

This technical guide focuses on the M3 metabolite of dolutegravir, a product of oxidative metabolism. We will provide a detailed overview of its chemical properties, the enzymatic pathways leading to its formation, and the experimental protocols used for its identification and characterization.

Chemical Properties of the M3 Metabolite

The M3 metabolite is an oxidized form of dolutegravir.[1][3] Mass spectral data indicate the addition of an oxygen atom to the parent molecule.[6] Specifically, the prochiral benzylic methylene group on the difluorobenzyl portion of dolutegravir is oxidized to form a hemiaminal.[6] This metabolite is a precursor to the N-dealkylated metabolite, M1.[3][6]

The chemical and physical properties of the M3 metabolite are summarized in the table below. Note that some databases may list different structures under the "M3" designation; the data presented here corresponds to the hydroxylated form.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉F₂N₃O₆ | PubChem |

| Molecular Weight | 435.4 g/mol | PubChem |

| IUPAC Name | (4R,12aS)-N-((2,4-difluorophenyl)(hydroxy)methyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][7]oxazine-9-carboxamide | Inferred from structure |

| Monoisotopic Mass | 435.12926659 Da | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 435.12926659 | PubChem |

| Topological Polar Surface Area | 136 Ų | PubChem |

| Heavy Atom Count | 31 | PubChem |

Metabolic Pathway of M3 Formation

Dolutegravir undergoes several biotransformation pathways in humans. While the primary route is glucuronidation (leading to metabolite M2), a minor but significant pathway involves oxidation by CYP3A enzymes to form the M3 metabolite.[3][4][8] Studies using recombinant CYP enzymes have confirmed that CYP3A4 is the major enzyme contributing to the formation of M3.[1] The M3 metabolite itself is an intermediate that can lead to the formation of the N-dealkylated metabolite M1.[3][6]

Experimental Protocols for Characterization

The identification and structural elucidation of the M3 metabolite have been accomplished through a combination of advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Incubation with Recombinant CYPs

To identify the specific enzymes responsible for M3 formation, dolutegravir was incubated with various recombinant human CYP enzymes.

-

Protocol: Dolutegravir (e.g., at a concentration of 30 μM) is incubated with individual recombinant CYP enzymes (such as CYP3A4, CYP3A5, etc.) in the presence of an NADPH-generating system.[1]

-

Analysis: The reaction mixtures are then analyzed by UPLC-QTOFMS to detect and quantify the formation of the M3 metabolite.

-

Outcome: These experiments demonstrated that CYP3A4 is the primary enzyme responsible for the conversion of dolutegravir to M3.[1]

UPLC-QTOFMS Analysis for Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is the core technique for separating and identifying dolutegravir and its metabolites from biological matrices.

-

Chromatographic Separation:

-

Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Elution Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a period, and then re-equilibrates at the initial conditions.[1] A sample gradient is: 2% B for 1 min, 2-95% B over 8 min, 95% B for 4.5 min, then re-equilibration.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 50 °C.[1]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion mode with electrospray ionization (ESI+).[1]

-

Analysis: High-resolution mass spectrometry is used to determine the accurate mass of the protonated molecular ion [M+H]⁺.[1] For M3, this reveals the addition of an oxygen atom compared to the parent drug.[6]

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the metabolite's molecular ion to generate a fragmentation pattern. The major MS/MS fragmental ions observed for M3 were at m/z 294, 277, and 143, which helps in confirming the site of modification.[1]

-

NMR Spectroscopy for Structural Elucidation

While mass spectrometry provides the elemental composition and fragmentation data, full structural characterization of complex metabolites like M3 often requires Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Protocol: The M3 metabolite is first isolated and purified from incubation mixtures or biological samples. Subsequently, one-dimensional (¹H NMR) and two-dimensional NMR experiments are conducted.

-

Analysis: ¹H NMR data for M3 indicated that the oxidation occurred on the prochiral benzylic methylene group of the molecule.[6] This level of detail is critical for definitively confirming the metabolite's structure.

Experimental and Analytical Workflow

The overall workflow for identifying and characterizing the M3 metabolite involves a logical progression from metabolic synthesis to detailed structural analysis.

Conclusion

The M3 metabolite of dolutegravir is a minor but important product of the drug's oxidative metabolism, formed primarily by the action of CYP3A4. Its chemical identity as a benzylic hydroxylated derivative has been rigorously established through advanced analytical techniques, including UPLC-QTOFMS and NMR spectroscopy. A thorough understanding of such metabolites is fundamental in the field of drug development, providing critical insights into the complete pharmacokinetic and safety profile of therapeutic agents like dolutegravir. The detailed experimental protocols outlined in this guide serve as a reference for researchers involved in the study of drug metabolism and pharmacokinetics.

References

- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. M3 of dolutegravir | C27H29F2N3O10 | CID 131635205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Quantification of Dolutegravir Metabolite M3 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract